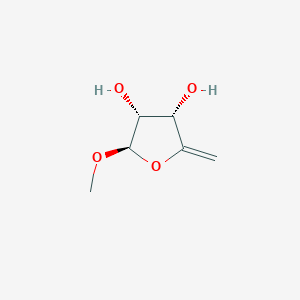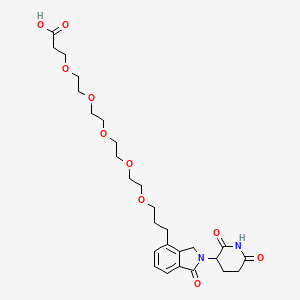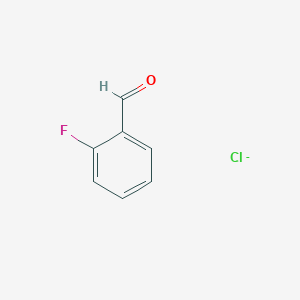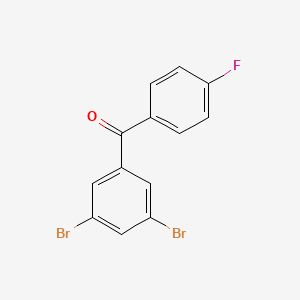
(3,5-Dibromophenyl)(4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dibromophenyl)(4-fluorophenyl)methanone is an organic compound that features a methanone group bonded to both a 3,5-dibromophenyl and a 4-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromophenyl)(4-fluorophenyl)methanone typically involves the reaction of 3,5-dibromobenzoyl chloride with 4-fluorobenzene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dibromophenyl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the 3,5-dibromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of (3,5-dibromophenyl)(4-fluorophenyl)methanol.
Oxidation: Formation of (3,5-dibromophenyl)(4-fluorophenyl)carboxylic acid.
Aplicaciones Científicas De Investigación
(3,5-Dibromophenyl)(4-fluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,5-Dibromophenyl)(4-fluorophenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(3,5-Dibromophenyl)(4-trifluoromethylphenyl)methanone: Similar structure but with a trifluoromethyl group instead of a fluorine atom.
(3,5-Dibromophenyl)(4-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a fluorine atom.
(3,5-Dibromophenyl)(4-bromophenyl)methanone: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
(3,5-Dibromophenyl)(4-fluorophenyl)methanone is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties. The combination of these halogens can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C13H7Br2FO |
|---|---|
Peso molecular |
358.00 g/mol |
Nombre IUPAC |
(3,5-dibromophenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7Br2FO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H |
Clave InChI |
RVTNQRWXMQEZTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Br)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




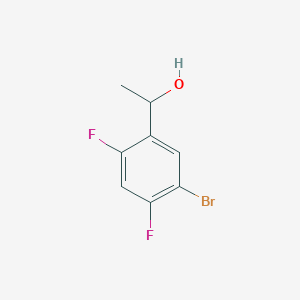
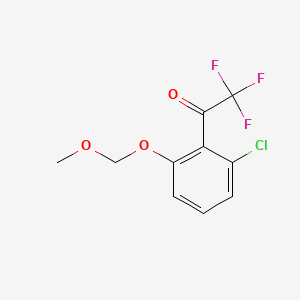
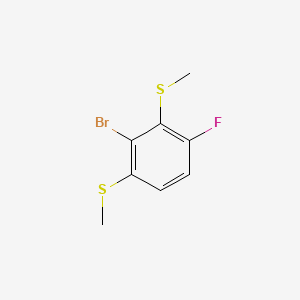
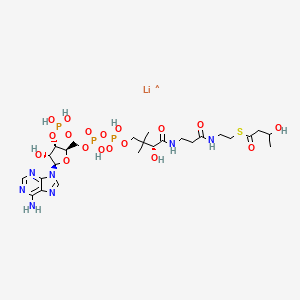
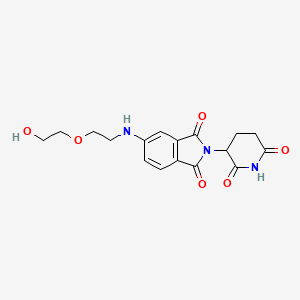
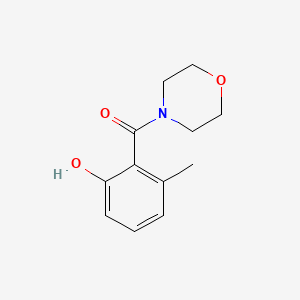
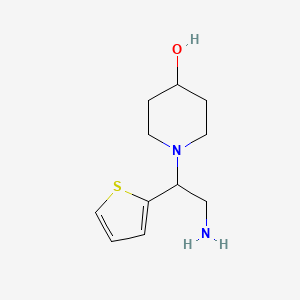
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)
